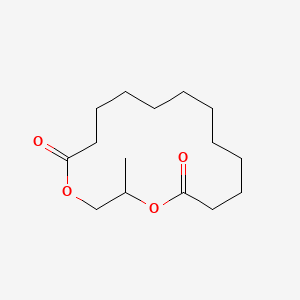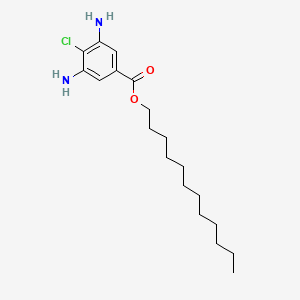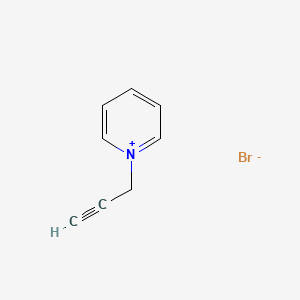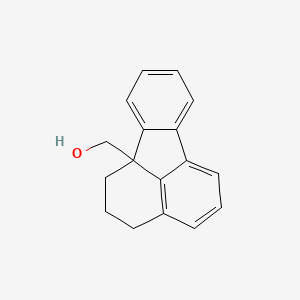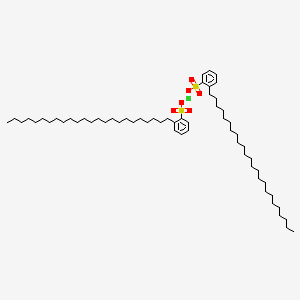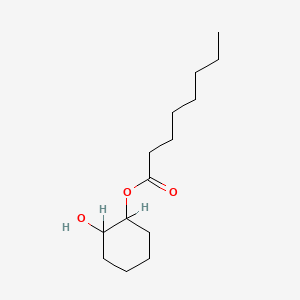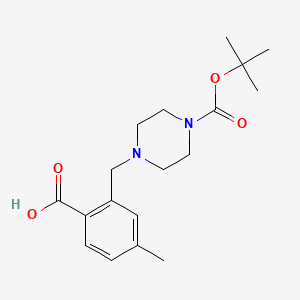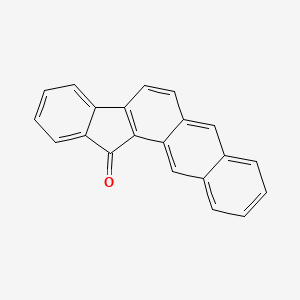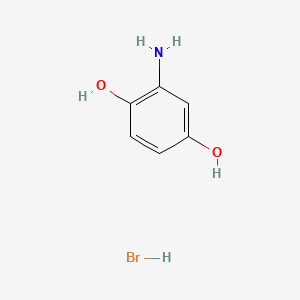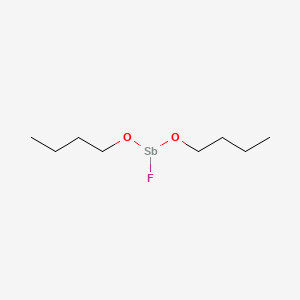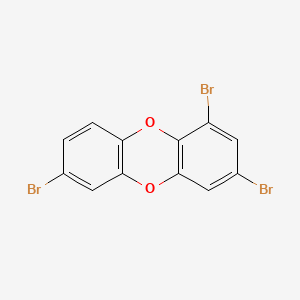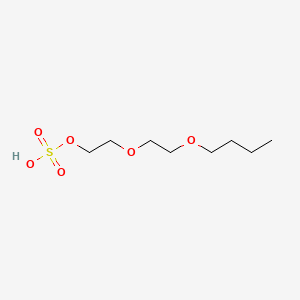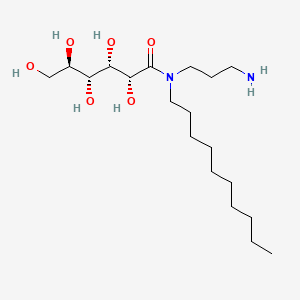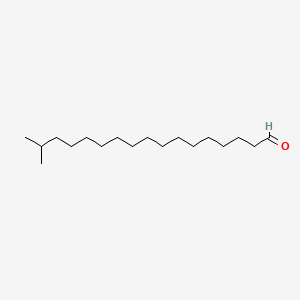
Isooctadecan-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C18H36O . It is a branched compound with a molecular weight of 268.47784 g/mol . This compound is characterized by its high melting point of 43°C and boiling point of 341.64°C . Isooctadecan-1-al is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctadecan-1-al can be synthesized through the oxidation of Isooctadecan-1-ol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the complete conversion of the alcohol to the aldehyde.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Isooctadecan-1-al undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to Isooctadecanoic acid using strong oxidizing agents.
Reduction: The compound can be reduced back to Isooctadecan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products Formed:
Isooctadecanoic acid: (from oxidation)
Isooctadecan-1-ol: (from reduction)
Aldol condensation products: (from condensation reactions)
Aplicaciones Científicas De Investigación
Isooctadecan-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Isooctadecan-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. In biological systems, this compound can be metabolized by aldehyde dehydrogenases to form Isooctadecanoic acid, which can then enter various metabolic pathways .
Comparación Con Compuestos Similares
Octadecan-1-ol: A long-chain alcohol with similar properties but lacks the aldehyde functional group.
Isooctadecanoic acid: The oxidized form of Isooctadecan-1-al.
Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its branched structure and long carbon chain, which impart distinct physical and chemical properties. Its high melting and boiling points, along with its reactivity as an aldehyde, make it valuable in various industrial and research applications .
Propiedades
Número CAS |
61497-47-0 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
16-methylheptadecanal |
InChI |
InChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3 |
Clave InChI |
TVKFVQITCQGSIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


